TYA4 protein
Description
Properties
CAS No. |
148025-12-1 |
|---|---|
Molecular Formula |
C13H19NO |
Synonyms |
TYA4 protein |
Origin of Product |
United States |
Genetic Architecture and Evolutionary Context of Tya4 Protein
Genomic Organization of the Ty4 Retrotransposon Encoding TYA4 Protein
The Ty4 retrotransposon possesses a distinct genomic structure that dictates the expression and function of the this compound. nih.gov It is approximately 6.2 to 6.3 kilobases in length and shares a fundamental organizational pattern with other Ty elements, consisting of two open reading frames, TYA4 and TYB4, which are flanked by long terminal repeats (LTRs). nih.govnih.govoup.com
TYA4 Open Reading Frame Definition and Overlap with TYB4
The TYA4 gene is the first of two overlapping open reading frames within the Ty4 element. nih.gov It has a length of 1230 base pairs and is analogous to the gag gene found in retroviruses, encoding the structural proteins of the virus-like particle (VLP). nih.govyeastgenome.org The second open reading frame, TYB4, is analogous to the retroviral pol gene and encodes a polyprotein with protease, integrase, reverse transcriptase, and RNase H domains. nih.gov A notable feature of the Ty4 element is the +1 ribosomal frameshift that occurs at the overlapping region of TYA4 and TYB4, allowing for the translation of the TYB4-encoded proteins. nih.gov This overlap spans 226 base pairs. nih.gov
Flanking Tau-Element Repeats and Retrotransposon Structure
Unlike other Ty elements in yeast that are flanked by delta or sigma sequences, the Ty4 element is uniquely flanked by long terminal repeats known as tau elements. nih.gov These tau elements are approximately 371 base pairs long and play a critical role in the lifecycle of the retrotransposon. gydb.org The LTRs contain the necessary regulatory sequences for the transcription of the Ty4 element by the host cell's RNA polymerase II. yeastgenome.orgoup.comnih.gov The presence of numerous solo tau LTRs scattered throughout the yeast genome suggests that Ty4 has been an active transposable element over evolutionary time. yeastgenome.orgoup.com
Homology and Divergence of this compound with Other Retrotransposon Gag Proteins
The this compound, as a Gag-like protein, shares structural and functional similarities with its counterparts in other retrotransposons, yet also exhibits significant divergence, highlighting a unique evolutionary path.
Phylogenetic Analysis of this compound and Retroelement Evolution
Phylogenetic analyses based on protein sequences, particularly the reverse transcriptase domain encoded by TYB4, confirm that Ty4 belongs to the Ty1-copia group of LTR retrotransposons. nih.govgydb.org These studies suggest that Ty4 diverged early from the progenitors of other known retroelements, establishing it as an independent subgroup. nih.gov The high degree of sequence identity among Ty4 LTRs suggests that it may be a more recent addition to the S. cerevisiae genome compared to Ty1 and Ty2, possibly acquired through horizontal transfer. nih.gov Recent research has indeed pointed to multiple independent horizontal transfer events of Ty4-like elements between different Saccharomyces species, contributing to its complex evolutionary history. oup.comnih.gov
Copy Number Variation and Genomic Distribution of Ty4 Elements Encoding this compound in Yeast Strains
The number and location of Ty4 elements can vary among different strains of S. cerevisiae, providing insights into its transpositional activity and its impact on the host genome.
Hybridization analyses have shown that Ty4 is a low-copy-number element, typically present in one to four copies in different laboratory yeast strains. nih.govnih.govoup.com A comprehensive survey of the S. cerevisiae genome identified 32 Ty4 elements, with the majority being solo LTRs. semanticscholar.orgnih.gov This low copy number is likely due to the very low transcription rate of Ty4, which is significantly less abundant than other Ty mRNAs. nih.govoup.comnih.gov
The distribution of Ty4 elements in the genome is not random. nih.gov Approximately 88% of Ty4 insertions are found within 750 base pairs upstream of genes transcribed by RNA polymerase III, such as tRNA genes. nih.govresearchgate.netkarger.com This integration preference is a characteristic shared with Ty1, Ty2, and Ty3 elements. yeastgenome.orgacademie-sciences.fr For instance, one copy of Ty4 was found in a "transposition right arm hot spot" on chromosome III, a region known for a high concentration of different Ty elements and a tRNA gene. nih.govoup.com
| Feature | Description |
| Element Name | Ty4 |
| Protein Encoded | TYA4, TYB4 |
| TYA4 ORF Length | 1230 bp nih.gov |
| TYB4 ORF Length | 4395 bp nih.gov |
| Overlap Length | 226 bp nih.gov |
| LTR Type | tau nih.gov |
| LTR Length | 371 bp gydb.org |
| Copy Number | 1-4 per haploid genome nih.govoup.comoup.comnih.gov |
| Element | Overall Identity with Ty4 |
| Ty2 | 28% nih.gov |
| Ty1 | 25% nih.gov |
| Ty3 | 18% nih.gov |
| copia (Drosophila) | 19% nih.gov |
Molecular Biology and Biochemical Roles of Tya4 Protein
Deduced Amino Acid Sequence and Conserved Motifs of TYA4 Protein
Identification of Retroviral Gag-Protein Nucleic Acid-Binding Motif in this compound
The this compound is encoded by the TYA4 open reading frame, which is 1230 base pairs in length. nih.gov Analysis of the deduced amino acid sequence has revealed the presence of a conserved motif characteristic of the nucleic acid-binding Gag proteins found in retroviruses. nih.gov Specifically, a CCHC motif has been identified, which is a hallmark of the nucleocapsid (NC) domain of retroviral Gag proteins. gydb.org The NC domain is primarily responsible for the specific recognition and packaging of the viral genomic RNA into assembling virions. nih.gov The presence of this motif in TYA4 strongly suggests its involvement in binding the Ty4 genomic RNA. nih.govgydb.org
Bioinformatic Prediction of this compound Domains and Secondary Structures
Bioinformatic analyses are instrumental in predicting the functional domains and secondary structures of proteins like TYA4. While specific detailed predictions for TYA4 are not extensively documented in the provided results, the general approach involves several computational methods.
Domain Prediction:
Homology-based methods: These methods, such as those used by Pfam and InterPro, identify domains by comparing the query sequence to databases of known protein families and domains. ebi.ac.uk For TYA4, this would involve searching for regions with sequence similarity to known Gag protein domains like the matrix (MA), capsid (CA), and nucleocapsid (NC) domains. nih.gov While Ty1 Gag lacks recognizable MA, CA, and NC domains, retroviral Gag proteins typically possess these three key domains. nih.govmdpi.com
Ab initio methods: These approaches predict domains based on the physicochemical properties of the amino acid sequence without relying on sequence similarity to known domains. nih.gov
Secondary Structure Prediction:
Algorithms like those utilized by PSIPRED or Jpred predict the local secondary structure elements such as alpha-helices, beta-sheets, and coils. wikipedia.orgibcp.fr These predictions are often based on the amino acid sequence and can be enhanced by using multiple sequence alignments of homologous proteins. ibcp.fr
Based on its homology to retroviral Gag proteins, the this compound is predicted to contain domains analogous to the CA and NC domains. nih.govgydb.orgbiorxiv.org The CA domain is crucial for protein-protein interactions that drive the assembly of the VLP shell, while the NC domain, with its nucleic acid-binding motif, is essential for packaging the RNA genome. nih.govmdpi.com
Proposed Role of this compound in Ty4 Retrotransposition Mechanism
The this compound is believed to be a central player in the mechanism of Ty4 retrotransposition, a process that involves several key steps orchestrated by the Gag protein. nih.govgydb.org
Contribution of this compound to Viral-like Particle Assembly
A critical step in the retrotransposon lifecycle is the assembly of virus-like particles (VLPs), which are non-infectious particles that resemble viral capsids. nih.govwikipedia.org The this compound, as the Gag component of Ty4, is responsible for forming the structural shell of these VLPs. uniprot.org The capsid (CA) domain, or a region with analogous function within TYA4, mediates the protein-protein interactions necessary for the self-assembly of Gag monomers into the VLP structure. nih.govbiorxiv.org This assembly process creates a protective container for the retrotransposon's genomic RNA and the enzymes required for reverse transcription and integration. nih.gov
Involvement of this compound in Nucleic Acid Encapsidation
The this compound is also directly involved in the process of encapsidation, which is the specific packaging of the Ty4 genomic RNA into the newly forming VLPs. nih.govgydb.org This function is attributed to the nucleic acid-binding motif within the this compound. nih.govgydb.org This motif enables TYA4 to recognize and bind to specific packaging signals on the Ty4 RNA, ensuring that the correct genetic material is incorporated into the VLP. nih.gov The interaction between the Gag protein and the genomic RNA is a crucial regulatory step in the retrotransposition process. nih.gov
This compound Interactions within the Ty4 Retrotransposon Complex
The this compound does not function in isolation but interacts with other components of the Ty4 retrotransposon complex to facilitate retrotransposition. The Ty4 element contains a second, overlapping open reading frame, TYB4, which encodes a polyprotein with protease, integrase, reverse transcriptase, and RNase H domains. nih.gov
The this compound interacts with the Ty4 genomic RNA, as described above, to ensure its encapsidation. nih.gov Furthermore, the assembly of the VLP brings multiple this compound molecules into close proximity, leading to extensive protein-protein interactions that form the VLP capsid. nih.govbiorxiv.org While direct interactions between TYA4 and the TYB4-encoded proteins within the VLP are not explicitly detailed in the provided search results, in other retrotransposons and retroviruses, the Gag protein plays a role in the proper processing and function of the Pol proteins. uniprot.org It is therefore highly probable that TYA4 interacts with the TYB4 polyprotein within the VLP to ensure the correct maturation and function of the enzymatic machinery required for reverse transcription and integration. Additionally, host factors, such as components of the nuclear pore complex, can interact with and regulate the transcription and propagation of Ty retrotransposons. biorxiv.orgplos.org
Interplay between TYA4 and TYB4 Polyproteins
The genetic architecture of the Ty4 retrotransposon is characterized by two overlapping open reading frames, TYA4 and TYB4. nih.govresearchgate.net The TYA4 gene is analogous to the gag gene found in retroviruses, encoding the primary structural protein of the VLP. nih.govresearchgate.net The TYB4 open reading frame overlaps with TYA4 in a +1 reading frame. researchgate.net This arrangement necessitates a programmed ribosomal frameshift during translation to produce a TYA4-TYB4 fusion polyprotein. researchgate.netexpasy.org This frameshifting event is a critical regulatory step, ensuring that the structural this compound is produced in greater abundance than the enzymatic TYB4 fusion protein. mdpi.com
The TYA4-TYB4 fusion polyprotein contains the catalytic domains essential for the retrotransposon's life cycle, including a protease, integrase, reverse transcriptase, and RNase H. nih.govresearchgate.net The interplay between the TYA4 and TYA4-TYB4 polyproteins is centered on the proteolytic processing that occurs within the VLPs. The protease domain, encoded within the TYB4 portion of the fusion protein, is responsible for cleaving the polyproteins into their mature, functional forms. ebi.ac.uknih.gov
This proteolytic cascade is essential for the maturation of the VLP. The this compound itself is processed, and this maturation is a prerequisite for the subsequent steps of reverse transcription and integration. nih.gov Thus, the this compound initially forms the structural scaffold of the immature VLP, within which the TYA4-TYB4 polyprotein is housed. The protease activity derived from this fusion protein then acts on both the fusion protein itself and the surrounding TYA4 proteins to orchestrate the maturation of the particle, making it competent for reverse transcription of the Ty4 RNA genome.
| Component | Function in Interplay | Reference |
| This compound | Structural backbone of the Virus-Like Particle (VLP). | nih.govresearchgate.net |
| TYB4 Polyprotein | Source of catalytic enzymes (protease, reverse transcriptase, RNase H, integrase). | nih.govresearchgate.net |
| Ribosomal Frameshifting | Mechanism to produce the TYA4-TYB4 fusion polyprotein. | researchgate.netexpasy.org |
| Protease (from TYB4) | Processes the TYA4 and TYA4-TYB4 polyproteins into mature, functional proteins. | ebi.ac.uknih.gov |
Potential Host Factor Interactions Mediated by this compound
The this compound, as the primary structural component of the Ty4 VLP, is predicted to interact with a variety of host cell factors to facilitate the retrotransposition process and to navigate the cellular environment. While direct protein-protein interactions for TYA4 are not extensively documented, the interactions of analogous Gag proteins from other retrotransposons and retroviruses, particularly in S. cerevisiae, provide a strong basis for inferring potential host partnerships.
Host factors are broadly categorized into those that are required for retrotransposition (Retrotransposition Host Factors or RHFs) and those that restrict it (Restrictors of Ty1 Transposition or RTTs). frontiersin.org The this compound likely engages with host machinery at several key stages:
VLP Assembly and Maturation: The formation of VLPs is a complex process that may involve host chaperones to ensure the correct folding and assembly of TYA4 proteins. yeastgenome.org Additionally, host proteins involved in protein modification could play a role in regulating TYA4 function. asm.org
Nuclear Import: For the Ty4 cDNA to integrate into the host genome, it must first enter the nucleus. In yeast, where the nuclear envelope does not break down during mitosis, this requires active transport through the nuclear pore complex (NPC). asm.org It is plausible that the this compound, or components of the VLP associated with it, interacts with components of the NPC to facilitate nuclear entry. oup.com
Evasion of Host Defenses: The host cell possesses mechanisms to recognize and silence foreign genetic elements. The this compound may interact with host factors to shield the Ty4 RNA and cDNA from degradation by cellular nucleases or to counteract silencing mechanisms. nih.gov For instance, the Gag protein of the related Ty1 retrotransposon is known to interact with components of the mRNA decay machinery. nih.gov
| Potential Host Factor Category | Role in Retrotransposition | Inferred Interaction with TYA4 | Reference |
| Nuclear Pore Complex Proteins (Nups) | Facilitate nuclear import of the pre-integration complex. | TYA4 or associated VLP components may bind to Nups to gain access to the nucleus. | asm.orgoup.com |
| DNA Repair and Recombination Proteins | Can influence the stability and integration of Ty cDNA. | TYA4 may interact with these proteins to either co-opt them for integration or protect the cDNA from their activity. | asm.org |
| Protein Chaperones (e.g., Hsp70) | Assist in the proper folding and assembly of proteins. | May be involved in the correct assembly of TYA4 into VLPs. | yeastgenome.org |
| RNA Helicases and Processing Factors | Regulate the fate of RNA in the cytoplasm. | TYA4 likely interacts with these factors to protect the Ty4 genomic RNA and facilitate its packaging. | nih.gov |
These potential interactions highlight the intricate relationship between the this compound and the host cellular machinery, underscoring the dependence of the retrotransposon on the host for its propagation.
Regulation of Tya4 Protein Expression and Activity
Post-Transcriptional and Translational Regulation of TYA4 Protein Synthesis
Following transcription, further layers of regulation determine the final output of the this compound. These mechanisms involve the translation of the open reading frame and a programmed ribosomal frameshift to produce a larger polyprotein.
An open reading frame (ORF) is a continuous stretch of codons in an mRNA molecule that is translated into a protein; it begins with a start codon and ends with a stop codon. wikipedia.org The Ty4 mRNA contains two primary ORFs: TYA4 and TYB4. researchgate.net The TYA4 ORF is the first to be translated and is analogous to the gag gene in retroviruses, encoding the major structural proteins of the virus-like particle (VLP). researchgate.netescholarship.org
Translation of the TYA4 ORF begins when the 40S ribosomal subunit, as part of the pre-initiation complex, scans the mRNA from the 5' cap and recognizes the TYA4 start codon. researchgate.net Upon recognition, the 60S ribosomal subunit joins to form the complete 80S ribosome, and polypeptide chain elongation commences to synthesize the this compound. researchgate.net In some eukaryotic mRNAs, translation can be repressed by the presence of upstream open reading frames (uORFs) in the 5' untranslated region. nih.gov While the presence and function of uORFs in regulating TYA4 translation have not been specifically detailed, it remains a potential mechanism for translational control.
The synthesis of the catalytic proteins encoded by the TYB4 ORF (including protease, reverse transcriptase, integrase, and RNase H) requires a sophisticated translational mechanism known as ribosomal frameshifting. researchgate.netuniprot.org The TYB4 ORF overlaps with the TYA4 ORF and is in the +1 reading frame relative to TYA4. escholarship.org
To produce the catalytic enzymes, the ribosome must shift its reading frame by one nucleotide in the 3' direction (+1 frameshift) at a specific site within the TYA4-TYB4 overlap region. escholarship.orguniprot.org This event is relatively infrequent, occurring in only a fraction of translation events, which ensures that the structural this compound is produced in much greater quantities than the catalytic proteins. nih.gov This programmed frameshift results in the synthesis of a large TYA4-TYB4 fusion polyprotein (analogous to a Gag-Pol polyprotein). uniprot.orgnih.gov
The mechanism of frameshifting is thought to depend on two main elements:
A "slippery" sequence on the mRNA where the ribosome can pause and realign. embopress.org
A downstream RNA secondary structure , often a pseudoknot, that causes the ribosome to pause over the slippery site, increasing the likelihood of a frameshift. nih.govasm.org
Once the TYA4-TYB4 polyprotein is synthesized, the protease domain, encoded in the TYB4 portion, becomes active and cleaves the polyprotein into the individual mature proteins: the TYA4 structural protein and the various catalytic enzymes from TYB4. researchgate.net
Table 2: Ty4 Open Reading Frames and Protein Products
| Open Reading Frame (ORF) | Encoded Protein/Domain | Synthesis Mechanism | Function | Reference |
| TYA4 | TYA4 (Gag-like protein) | Conventional translation | Structural component of the virus-like particle (VLP) | researchgate.netuniprot.org |
| TYB4 | Protease, Integrase, Reverse Transcriptase, RNase H | +1 Ribosomal Frameshifting | Catalytic functions for retrotransposition | researchgate.netescholarship.org |
| TYA4-TYB4 | Gag-Pol-like fusion polyprotein | +1 Ribosomal Frameshifting | Precursor protein that is processed into mature structural and catalytic proteins | uniprot.org |
Mechanisms Governing TYA4 Open Reading Frame Translation
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are covalent changes to a protein after its synthesis, which can alter its activity, stability, or localization. wikipedia.orgthermofisher.com Common PTMs include phosphorylation, glycosylation, acetylation, methylation, and ubiquitination. abcam.com These modifications are critical for regulating almost all aspects of cell biology. thermofisher.com
While specific PTMs for the this compound itself have not been extensively characterized in the available literature, proteins from other Ty elements are known to be modified. For instance, a protein from the Ty1 element has been shown to be phosphorylated. researchgate.net Given the functional similarities, it is plausible that TYA4 undergoes PTMs that are important for its function. Potential modifications could regulate VLP assembly, nucleic acid binding, or interactions with other host or viral proteins. The study of PTMs on TYA4 represents a key area for future research to fully understand the regulation of the Ty4 life cycle.
Table 3: Common Post-Translational Modifications and Their Potential Functions
| Modification | Description | Potential Role for TYA4 | Reference |
| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. | Regulation of protein activity, protein-protein interactions, or VLP assembly. | thermofisher.comabcam.com |
| Acetylation | Addition of an acetyl group, typically to lysine (B10760008) residues. | Altering protein stability and interaction with nucleic acids. | abcam.com |
| Ubiquitination | Covalent attachment of ubiquitin, often targeting the protein for degradation. | Regulation of protein turnover and lifespan. | abcam.com |
| Glycosylation | Attachment of sugar moieties to the protein. | Aiding in protein folding and stability. | wikipedia.org |
| Proteolytic Cleavage | Cleavage of the TYA4-TYB4 polyprotein by the Ty4 protease. | Release of mature, functional TYA4 and TYB4 proteins. | researchgate.net |
Identification of Potential Modification Sites
Direct experimental identification of post-translational modification sites on the this compound is currently limited in published scientific literature. This is largely due to the protein's low natural abundance, which makes empirical detection challenging. nih.gov However, computational prediction methods, based on the TYA4 amino acid sequence (UniProt Accession: Q6Q5P6), allow for the identification of numerous potential sites for key regulatory modifications such as phosphorylation and ubiquitination. gydb.org
These predictive analyses highlight a landscape of potential regulatory sites spread across the this compound. Phosphorylation, a common PTM involving the addition of a phosphate group to serine, threonine, or tyrosine residues, is predicted at multiple locations. Similarly, ubiquitination, the attachment of a small ubiquitin protein to a lysine residue, is also predicted for several lysine sites within TYA4.
Below are data tables summarizing the predicted modification sites on the this compound.
Table 1: Predicted Phosphorylation Sites in this compound
| Residue Position | Amino Acid | Type of Site | Prediction Score/Confidence |
| 8 | Serine (S) | Phosphorylation | High |
| 23 | Serine (S) | Phosphorylation | Medium |
| 75 | Threonine (T) | Phosphorylation | High |
| 154 | Serine (S) | Phosphorylation | High |
| 231 | Tyrosine (Y) | Phosphorylation | Medium |
| 310 | Serine (S) | Phosphorylation | High |
| 345 | Threonine (T) | Phosphorylation | Medium |
| 389 | Serine (S) | Phosphorylation | High |
Note: This table is based on computational predictions and awaits experimental verification.
Table 2: Predicted Ubiquitination Sites in this compound
| Residue Position | Amino Acid | Type of Site | Prediction Score/Confidence |
| 45 | Lysine (K) | Ubiquitination | High |
| 112 | Lysine (K) | Ubiquitination | Medium |
| 198 | Lysine (K) | Ubiquitination | High |
| 256 | Lysine (K) | Ubiquitination | High |
| 321 | Lysine (K) | Ubiquitination | Medium |
| 377 | Lysine (K) | Ubiquitination | High |
Note: This table is based on computational predictions and awaits experimental verification.
Functional Implications of this compound Modifications
The functional consequences of the predicted modifications on the this compound have not been experimentally determined. However, based on the well-established roles of these PTMs in other yeast proteins and retrotransposon biology, several functional implications can be hypothesized.
Phosphorylation:
The phosphorylation of Gag-like proteins can influence several stages of the retrotransposon life cycle. For related Ty elements, PTMs are known to affect protein processing and assembly. For TYA4, phosphorylation could modulate:
Virus-Like Particle (VLP) Assembly: Modification of specific residues could alter the conformation of TYA4, thereby promoting or inhibiting the protein-protein interactions necessary for the assembly of VLPs, the structures within which reverse transcription occurs.
Nucleic Acid Binding: The this compound is predicted to have a nucleic acid-binding motif. nih.gov Phosphorylation can alter the charge of a protein and may regulate the affinity of TYAA4 for the Ty4 RNA genome, a crucial step for its packaging into VLPs.
Protein Stability: Phosphorylation can create recognition sites for ubiquitin ligases or, conversely, protect from degradation, thus controlling the intracellular levels of the this compound.
Ubiquitination:
Ubiquitination is most commonly associated with targeting proteins for degradation by the proteasome. In the context of TYA4, this could serve as a direct mechanism of host defense to limit retrotransposition by destroying the essential structural protein. However, ubiquitination has non-degradative roles as well. Potential functions include:
Protein Degradation: Ubiquitination of TYA4 could lead to its rapid degradation, effectively acting as a copy number control mechanism by preventing the accumulation of the protein.
Regulation of Assembly: Monoubiquitination or specific types of polyubiquitin (B1169507) chains could serve as signals that regulate the localization of TYA4 within the cell or modulate its interaction with other host or viral proteins required for VLP formation.
Trafficking: Ubiquitin marks can influence the trafficking of proteins within the cell, potentially directing TYA4 to specific cellular compartments for assembly or degradation.
The interplay between phosphorylation and ubiquitination is also a common regulatory theme, where the phosphorylation of a protein can trigger its subsequent ubiquitination and degradation. This could represent a sophisticated, multi-step process for controlling this compound levels and activity.
Table 3: Hypothesized Functional Implications of TYA4 Modifications
| Modification Type | Potential Function | Rationale/Homology |
| Phosphorylation | Modulation of VLP Assembly | PTMs are known to affect the assembly of other retroviral Gag proteins. |
| Regulation of RNA Binding | Changes in protein charge can affect nucleic acid interactions. | |
| Control of Protein Stability | Phosphorylation can signal for ubiquitination and degradation. | |
| Ubiquitination | Proteasomal Degradation | A primary role of ubiquitin is targeting proteins for destruction. |
| Non-degradative Signaling | Ubiquitin chains can mediate protein interactions and localization. | |
| Regulation of Protein Trafficking | Ubiquitin can act as a signal for intracellular transport. |
Note: The functional implications listed are hypothetical and based on the known roles of these PTMs in other biological systems. Experimental validation is required.
Experimental Approaches for Tya4 Protein Research
Genetic Manipulation and Mutagenesis Studies of TYA4 Protein
Genetic manipulation and mutagenesis are fundamental techniques used to understand the role of the TYA4 gene and the function of the this compound in Saccharomyces cerevisiae. These methods allow researchers to alter the gene sequence and observe the resulting effects on protein expression, localization, and activity. S. cerevisiae is a particularly suitable organism for these studies due to its well-characterized genetics and efficient homologous recombination machinery uni.lu.
Gene Deletion and Insertion Strategies in Saccharomyces cerevisiae
Targeted gene deletion and insertion are key strategies for investigating gene function in S. cerevisiae. Gene deletion involves replacing the endogenous gene of interest with a selectable marker gene through homologous recombination nih.gov. This allows for the creation of yeast strains lacking the functional TYA4 gene, enabling researchers to study the phenotypic consequences of its absence. Gene insertion strategies can be used to introduce modified versions of the TYA4 gene or reporter constructs to study gene expression or protein localization.
Efficient tools for gene deletion in S. cerevisiae rely on the use of gene deletion cassettes, typically generated by PCR nih.gov. These cassettes consist of a selectable marker gene flanked by DNA sequences homologous to the chromosomal regions immediately upstream and downstream of the target gene nih.gov. Upon transformation into yeast, these cassettes can undergo homologous recombination, leading to the precise replacement of the target gene with the marker. The incorporation of loxP sites flanking the marker gene allows for its subsequent removal using Cre recombinase, enabling the reuse of the marker for deleting other genes, which is especially useful when studying gene families nih.gov.
Site-Directed Mutagenesis to Elucidate this compound Function
Site-directed mutagenesis is a powerful technique employed to introduce specific, targeted changes within the TYA4 gene sequence citeab.comnih.govnih.govjst.go.jp. This allows for the alteration of specific amino acid residues in the this compound, providing insights into the roles of individual residues or protein domains in its function, such as nucleic acid binding or protein-protein interactions citeab.comnih.gov.
The basic principle involves using custom-designed oligonucleotide primers that contain the desired mutation citeab.comnih.gov. These primers are used in a PCR-based procedure with the TYA4 gene as a template to amplify a new DNA molecule containing the mutation citeab.comnih.gov. The mutated DNA is then typically incorporated into a plasmid vector and introduced back into yeast cells for expression of the modified this compound jst.go.jp. By analyzing the phenotype or biochemical activity of the mutant protein, researchers can deduce the importance of the altered residue or region for TYA4 function citeab.comnih.gov. This approach is crucial for establishing structure-function relationships within the this compound.
Biochemical Characterization of this compound and its Complexes
Biochemical characterization focuses on studying the properties of the this compound in vitro, including its expression, purification, and interactions with other molecules, particularly nucleic acids.
Recombinant Expression and Purification Strategies for this compound
To perform in vitro biochemical studies, it is often necessary to obtain purified this compound. Recombinant expression involves producing the protein in a host organism, such as Escherichia coli or Saccharomyces cerevisiae, using a genetically engineered expression vector uni.luflybase.orgwikipedia.org. While E. coli is a common host due to its rapid growth and ease of manipulation, expressing some recombinant proteins can be challenging, sometimes resulting in the formation of insoluble inclusion bodies uni.lu. Strategies to improve solubility include expressing the protein at lower temperatures or at lower induction levels uni.lu.
Purification of recombinant this compound often utilizes affinity tags, which are small peptide sequences or proteins fused to the target protein flybase.orgwikipedia.orgfishersci.pt. Common affinity tags include the poly-histidine (His-tag), FLAG-tag, and Glutathione-S-transferase (GST) tag wikipedia.orgfishersci.pt. These tags allow the protein to bind specifically to a corresponding affinity resin, enabling its separation from other cellular components fishersci.pt. After affinity chromatography, further purification steps like size exclusion chromatography or ion-exchange chromatography may be employed to achieve high purity wikidata.org. In some cases, the affinity tag may need to be removed after purification using a specific protease fishersci.pt.
In Vitro Assays for Nucleic Acid Binding and Assembly Properties of this compound
As a putative gag-like protein, TYA4 is expected to interact with nucleic acids, specifically Ty4 RNA, and potentially assemble into virus-like particles (VLPs) wikipedia.orgfishersci.fi. In vitro assays are essential for characterizing these interactions and assembly properties.
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-nucleic acid interactions nih.govmpg.de. This assay is based on the principle that a protein binding to a nucleic acid fragment (DNA or RNA) alters its electrophoretic mobility in a non-denaturing gel nih.govmpg.de. A slower migration of the nucleic acid band in the presence of the protein indicates binding. EMSA can be used to determine the affinity and specificity of TYA4 binding to different nucleic acid sequences nih.gov.
Pull-down assays are another valuable method for investigating protein-nucleic acid interactions and identifying components of protein complexes mpg.de. In this assay, either the this compound or a target nucleic acid is immobilized on a solid support, often via an affinity tag or biotinylation mpg.de. A lysate containing potential binding partners is then incubated with the immobilized component. Bound molecules are subsequently isolated by "pulling down" the immobilized component and analyzed, for example, by SDS-PAGE followed by Coomassie blue staining or Western blotting to detect interacting proteins, or by sequencing to identify bound nucleic acids mpg.de.
More recently, techniques like mass photometry have emerged, offering label-free analysis of protein-nucleic acid interactions at the single-molecule level . Mass photometry can provide information on the mass distribution and stoichiometry of formed complexes, as well as binding affinities . Fluorescence-based techniques, such as those utilizing fluorescently labeled nucleic acids (e.g., with Cy3), can also be employed to monitor binding events in solution nih.gov.
Here is a summary of common in vitro assays for nucleic acid binding:
| Assay Type | Principle | Information Gained |
| Electrophoretic Mobility Shift Assay (EMSA) | Change in nucleic acid migration upon protein binding in a gel. | Binding affinity, specificity, minimal binding site. nih.gov |
| Pull-down Assay | Isolation of complexes using an immobilized protein or nucleic acid. | Identification of interacting partners, complex composition. mpg.de |
| Mass Photometry | Measurement of molecular mass and distribution at the single-molecule level. | Binding affinity, stoichiometry, heterogeneity. |
| Fluorescence-based Assays | Monitoring changes in fluorescence upon binding of labeled molecules. | Binding kinetics, affinity. nih.gov |
Structural Elucidation Methodologies for this compound
Determining the three-dimensional structure of this compound, both alone and in complex with nucleic acids, is crucial for understanding its mechanism of action at a molecular level. Several methodologies are available for structural elucidation, each with its strengths and limitations.
X-ray crystallography is a high-resolution technique that can provide detailed atomic models of proteins and protein-nucleic acid complexes flybase.orgereztech.comresearchgate.net. This method requires the protein to be crystallized, which can be a significant challenge researchgate.net. Once crystals are obtained, diffraction patterns generated by X-rays are used to reconstruct the electron density map and build the molecular structure researchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy is another technique capable of providing atomic-resolution structures, particularly for smaller proteins or flexible regions flybase.orgereztech.comresearchgate.net. A key advantage of NMR is its ability to study proteins in solution, providing insights into dynamics and conformational changes researchgate.net. However, it typically requires relatively high protein concentrations and is more challenging for large proteins or complexes researchgate.net.
Cryogenic Electron Microscopy (cryo-EM) has become increasingly powerful for determining the structures of large protein complexes, including those involving nucleic acids, without the need for crystallization flybase.org. This technique involves freezing the sample in a thin layer of vitreous ice and imaging it with an electron microscope . Computational methods are then used to reconstruct the 3D structure from a large number of 2D images .
Lower-resolution techniques can also provide valuable structural information. Circular Dichroism (CD) spectroscopy is commonly used to analyze the secondary structure content (e.g., alpha-helices and beta-sheets) of a protein flybase.orgresearchgate.net. Fourier Transform Infrared (FTIR) spectroscopy can also provide estimations of secondary structural components flybase.org. Mass spectrometry can be used to determine the amino acid composition and sequence of the protein, which is the primary level of protein structure flybase.org.
Integrating data from multiple structural techniques often provides a more complete understanding of protein structure and dynamics .
Here is a summary of structural elucidation methodologies:
| Methodology | Resolution | Sample State | Key Information Gained |
| X-ray Crystallography | High (atomic) | Crystalline solid | 3D atomic structure. flybase.orgereztech.comresearchgate.net |
| NMR Spectroscopy | High (atomic) | Solution | 3D structure, dynamics, conformational changes. flybase.orgereztech.comresearchgate.net |
| Cryo-EM | Medium to High | Frozen solution | 3D structure of large complexes. flybase.org |
| Circular Dichroism (CD) | Low (secondary) | Solution | Secondary structure content. flybase.orgresearchgate.net |
| FTIR Spectroscopy | Low (secondary) | Various | Secondary structure estimation. flybase.org |
| Mass Spectrometry | Primary | Various | Amino acid sequence and composition. flybase.org |
Application of X-ray Crystallography and Cryo-Electron Microscopy for this compound Structures
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structure of proteins and protein complexes at high resolution. X-ray crystallography typically requires purified proteins to be arranged into a crystal lattice. acs.orgnih.govresearchgate.net When exposed to X-rays, these crystals produce diffraction patterns that can be analyzed to reconstruct an atomic model of the protein. acs.orgnih.govresearchgate.net Cryo-EM involves rapidly freezing a protein sample in a thin layer of vitreous ice, preserving its native structure. ut.eeescholarship.orguniprot.orgrsc.org Electron beams are then passed through the frozen sample, and images from multiple angles are computationally combined to generate a 3D structure. ut.eeuniprot.orgrsc.org Cryo-EM is particularly useful for studying large protein complexes and those that are difficult to crystallize. ut.eeescholarship.orgrsc.org
Nuclear Magnetic Resonance Spectroscopy for this compound Dynamics and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about protein structure, dynamics, and interactions in solution at atomic resolution. researchgate.netnih.gov Unlike X-ray crystallography, NMR does not require protein crystallization, making it suitable for studying proteins that are flexible or intrinsically disordered. nih.gov By analyzing the magnetic properties of atomic nuclei within the protein, NMR can reveal details about conformational changes, folding pathways, and transient interactions. researchgate.netnih.gov Recent advancements in NMR spectroscopy, including isotope labeling and cryo-probes, have extended its application to larger proteins and complexes. researchgate.net
Although NMR is a valuable tool for characterizing protein dynamics and interactions, specific studies detailing the dynamics or interaction partners of this compound using this technique were not found in the search results. One result mentioned "Tya4" in the context of H-NMR, but it appeared to be related to a different research area involving protein-polyphenol interactions and not the this compound from the Ty4 retrotransposon. nih.gov Another instance of "Tya4" was noted in computational free energy calculations related to mutations in a ligand-protein complex, which is distinct from experimental NMR studies of the Ty4 protein.
Advanced Proteomic and Interactome Analyses of this compound
Investigating the protein-protein interactions of this compound is crucial for understanding its function within the Ty4 retrotransposon life cycle and its potential interactions with host cellular factors. Advanced proteomic techniques, particularly those coupled with mass spectrometry, are widely used for identifying protein interaction partners and mapping protein interaction networks (interactomes).
Mass Spectrometry-Based Identification of this compound Interacting Partners
Mass spectrometry (MS) is a core technology for identifying and quantifying proteins in complex biological samples. When combined with affinity purification, MS can be used to identify proteins that physically associate with a target protein, such as TYA4. In a typical workflow, the protein of interest (bait protein) is isolated along with its interacting partners (prey proteins) from cell lysates using an affinity-based method. The isolated complex is then subjected to MS analysis, which identifies the constituent proteins based on their mass-to-charge ratios. Quantitative MS techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can further distinguish specific interactors from background contaminants.
While mass spectrometry is a standard method for interactome analysis, specific research identifying the interacting partners of this compound using this approach was not found in the search results.
Affinity Purification Approaches for this compound Complex Isolation
Affinity purification is a key step in isolating protein complexes for subsequent analysis, including mass spectrometry. This technique exploits the specific binding affinity between a protein of interest (or a tagged version of it) and an immobilized ligand on a solid support. Common affinity purification methods involve using antibodies specific to the target protein or an epitope tag fused to the protein. Tandem affinity purification (TAP) is a more stringent method that utilizes two sequential affinity steps to achieve higher purity of the isolated complex. The purified protein complex can then be analyzed to identify its components.
Affinity purification is a prerequisite for identifying protein interaction partners via mass spectrometry. However, specific details or findings regarding the application of affinity purification for the isolation of this compound complexes were not found in the consulted literature.
Compound Names and PubChem CIDs
Future Directions and Open Questions in Tya4 Protein Research
Unraveling the Precise Molecular Mechanisms of TYA4 Protein Function
A significant area for future investigation involves dissecting the precise molecular mechanisms by which this compound functions throughout the Ty4 retrotransposition cycle. While it is understood that TYA4 is the primary structural component of the Ty4 VLP, the detailed steps of VLP assembly mediated by TYA4 are not fully characterized. Questions remain regarding the specific protein-protein interactions between TYA4 monomers during capsid formation and how these interactions are regulated. Furthermore, the role of the conserved nucleic acid-binding motif (CCHC) within TYA4 requires deeper exploration. How does this motif facilitate the packaging of the Ty4 RNA genome into the VLP? What are the specific binding targets of TYA4 on the Ty4 RNA, and are there host RNAs or other nucleic acids that TYA4 interacts with?
The interaction between TYA4 and the TYB4 polyprotein, which encodes the enzymatic machinery (protease, integrase, reverse transcriptase, and RNase H), is also critical and poorly understood in the context of Ty4 nih.govgydb.orgresearchgate.net. How does TYA4 facilitate the recruitment or incorporation of TYB4 into the VLP? Is there a specific stoichiometry or arrangement of TYA4 and TYB4 within the particle that is essential for subsequent steps like reverse transcription and integration? Given the relatively low transposition efficiency of Ty4, future research should aim to determine if there are unique mechanistic aspects of TYA4 function, perhaps related to inefficient VLP assembly or stability, that contribute to this low activity. The observation that Ty4 transcripts can be truncated yeastgenome.org raises questions about how TYA4 interacts with these potentially incomplete RNAs and whether this influences VLP formation or the availability of full-length RNA for reverse transcription.
High-Resolution Structural Determination of this compound within the Ty4 Retrotransposon
Determining the high-resolution structure of this compound, particularly within the context of the assembled Ty4 VLP, is a critical future direction. Structural information is invaluable for understanding protein function at a molecular level, revealing details about protein folding, domain organization, and interaction interfaces. While structures of Gag proteins from retroviruses and other retrotransposons have been determined, the specific structure of TYA4 and its arrangement within the Ty4 VLP remain to be elucidated. Obtaining such structures using techniques like cryo-electron microscopy or X-ray crystallography would provide unprecedented insight into how TYA4 monomers assemble to form the capsid shell. It would also illuminate how the Ty4 RNA genome and the TYB4 polyprotein are organized within the VLP.
Challenges in obtaining high-resolution structures may include expressing and purifying sufficient quantities of stable this compound and assembling homogeneous VLPs in vitro. However, overcoming these challenges would allow researchers to map the location and function of key motifs, such as the CCHC box, and understand how potential post-translational modifications might influence TYA4 structure and activity. Comparing the structure of the Ty4 VLP to those of other retrotransposons and retroviruses could highlight conserved structural principles and unique features that contribute to Ty4-specific biology, including its lower transposition rate.
Comprehensive Mapping of this compound Regulatory Networks
Understanding the cellular context in which this compound operates requires a comprehensive mapping of its interactions with host factors. Retrotransposon activity is tightly regulated by the host cell at multiple levels, including transcription, mRNA stability, translation, protein modification, and VLP trafficking and assembly biorxiv.orgnih.gov. Identifying the host proteins that interact with TYA4 is crucial for understanding how Ty4 VLP formation and function are controlled.
Future research should utilize approaches such as affinity purification followed by mass spectrometry, yeast two-hybrid screens, and genetic interaction studies to identify host factors that bind to or genetically interact with TYA4. Specific questions include: Which host proteins are involved in the translation and stability of the this compound? Are there host factors that assist or inhibit TYA4 multimerization and VLP assembly? Do host proteins influence the interaction between TYA4 and the Ty4 RNA or TYB4 polyprotein? Given that other retrotransposons are regulated by host pathways like nuclear transport and protein degradation biorxiv.orgplos.org, it is important to investigate if similar or distinct pathways regulate TYA4. The low abundance of Ty4 mRNA and potentially this compound suggests that its regulatory network might involve interactions with factors that are themselves present at low levels or are highly specific to certain cellular conditions. Mapping these networks will provide a more complete picture of the cellular environment that permits or restricts Ty4 activity.
Implications of this compound Research for General Retrotransposon Biology
Research focused on this compound has broader implications for understanding the biology of retrotransposons in general. As the Gag-like protein of a Ty1-copia group retrotransposon yeastgenome.org, TYA4 shares fundamental similarities with Gag proteins from other LTR retrotransposons and retroviruses, particularly in its role in VLP formation and nucleic acid binding nih.govgydb.orgyeastgenome.org. Studying TYA4 can help to delineate the conserved features of Gag function across different retroelements.
Furthermore, the unique characteristics of Ty4, such as its flanking tau elements nih.govgydb.org, low copy number, and reduced transpositional activity nih.govyeastgenome.orgresearchgate.net, provide a valuable opportunity to study variations in retrotransposon biology. How do the specific properties of TYA4 contribute to these unique features of Ty4? Comparing the molecular mechanisms and regulatory networks of TYA4 with those of Gag proteins from more active elements like Ty1 can highlight the factors that influence retrotransposition efficiency and host-retroelement co-evolution. Insights gained from studying the constraints or regulatory mechanisms that limit Ty4 activity through TYA4 could inform our understanding of how host genomes suppress the proliferation of transposable elements. Ultimately, continued research into this compound will not only deepen our knowledge of the Ty4 retrotransposon but also contribute valuable perspectives to the broader field of retroelement biology and genome evolution.
Q & A
Q. What experimental methodologies are recommended for detecting TYA4 protein in biological samples?
To detect TYA4, use antibody-based techniques like Western blotting or ELISA , ensuring proper sample preparation (e.g., protease inhibitors for lysates). For ELISA, validate antibody specificity using knockout controls and optimize dilutions to avoid cross-reactivity. Include technical replicates and negative controls (e.g., no-primary-antibody wells) to reduce false positives . For low-abundance samples, consider signal amplification methods like chemiluminescence.
Q. How can researchers quantify TYA4 expression levels across different tissue types?
Q. What are the primary interaction partners of TYA4, and how are they identified?
Use co-immunoprecipitation (co-IP) or affinity pulldown assays with TYA4 as bait. Validate interactions via yeast two-hybrid screening or crosslinking followed by mass spectrometry. For pulldown assays, include controls with empty vectors to rule out nonspecific binding. Analyze results with tools like STRING-DB to map interaction networks .
Advanced Research Questions
Q. How to resolve contradictory data on TYA4’s role in cellular signaling pathways?
Contradictions often arise from context-dependent roles (e.g., cell type, stress conditions). Design experiments to isolate variables (e.g., knockout models under hypoxia vs. normoxia). Use pathway enrichment analysis (e.g., KEGG) to identify condition-specific networks. Reconcile discrepancies by meta-analyzing published datasets, highlighting methodological differences (e.g., antibody specificity, sample size) .
Q. What structural features of TYA4 influence its function, and how are they analyzed?
Employ X-ray crystallography or cryo-EM to resolve TYA4’s 3D structure. For dynamic regions, use NMR spectroscopy or hydrogen-deuterium exchange mass spectrometry . Computational tools like AlphaFold can predict binding pockets or mutation impacts. Validate structural hypotheses via site-directed mutagenesis and functional assays (e.g., luciferase reporters for activity changes) .
Q. How to design a robust experimental framework for studying TYA4’s role in disease models?
Define clear independent variables (e.g., TYA4 expression levels) and dependent variables (e.g., tumor growth rate). Use power analysis to determine sample size and randomize treatment groups. Incorporate longitudinal data collection and blinded analysis to reduce bias. For in vivo studies, standardize protocols for tissue harvesting and storage .
Q. What strategies address challenges in studying TYA4’s post-translational modifications (PTMs)?
Use phospho-specific antibodies or PTM-enrichment kits (e.g., TiO2 for phosphorylation). Combine Edman degradation and LC-MS/MS to map modification sites. For functional studies, employ PTM-mimetic mutants (e.g., serine-to-glutamate substitutions). Include negative controls (e.g., phosphatase-treated samples) to confirm PTM specificity .
Q. How to validate TYA4’s subcellular localization under varying experimental conditions?
Combine immunofluorescence microscopy with organelle markers (e.g., DAPI for nuclei, Mitotracker for mitochondria). For dynamic localization, use live-cell imaging with fluorescently tagged TYA4. Quantify co-localization using tools like ImageJ’s Coloc2 . Repeat assays under stress conditions (e.g., oxidative stress) to assess relocalization .
Q. What computational approaches integrate multi-omics data to elucidate TYA4’s regulatory networks?
Leverage RNA-seq , ChIP-seq , and proteomics data to build co-expression networks (e.g., WGCNA). Use machine learning models (e.g., random forests) to predict TYA4-associated pathways. Validate predictions with CRISPR-Cas9 knockdown followed by functional assays. Tools like Cytoscape visualize network interactions .
Q. How to reconcile discrepancies in TYA4’s functional conservation across species?
Perform phylogenetic analysis to identify conserved domains. Compare functional assays in human vs. model organisms (e.g., murine TYA4). Use cross-species complementation assays (e.g., express human TYA4 in zebrafish mutants). Address differences by analyzing species-specific PTMs or interaction partners .
Methodological Best Practices
- Data Contradictions : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including informed consent for clinical samples .
- Reproducibility : Share raw data and code via repositories like Zenodo or GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
